An In-depth Technical Guide to 1-(3-Fluoro-5-hydroxyphenyl)ethanone: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 1-(3-Fluoro-5-hydroxyphenyl)ethanone: A Key Intermediate in Modern Drug Discovery
Introduction
1-(3-Fluoro-5-hydroxyphenyl)ethanone, a substituted aromatic ketone, has emerged as a pivotal building block in the landscape of medicinal chemistry and drug development. Its strategic placement of fluoro and hydroxyl functional groups on the phenyl ring imparts unique electronic properties and offers versatile handles for synthetic transformations. This guide provides an in-depth exploration of the chemical and physical properties, synthesis, spectral characterization, and applications of this important intermediate, with a particular focus on its role in the synthesis of Selective Estrogen Receptor Modulators (SERMs). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physical Properties
1-(3-Fluoro-5-hydroxyphenyl)ethanone is a solid at room temperature, and its core chemical identifiers and physical properties are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 1214333-95-5 | [1] |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| IUPAC Name | 1-(3-Fluoro-5-hydroxyphenyl)ethanone | N/A |
| Synonyms | 3'-Fluoro-5'-hydroxyacetophenone | N/A |
| Physical Form | Solid | [2] |
| Solubility | Generally soluble in organic solvents like ethanol and acetone; slightly soluble in water. | [3] |
| Storage | Room temperature, in a dry, inert atmosphere. | [4] |
Synthesis Strategies and Methodologies
The synthesis of 1-(3-Fluoro-5-hydroxyphenyl)ethanone can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. Two common and effective strategies are highlighted below.
Friedel-Crafts Acylation of 3-Fluorophenol
The Friedel-Crafts acylation is a classic and direct method for the introduction of an acetyl group onto an aromatic ring. In this approach, 3-fluorophenol is acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The underlying mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-fluorophenol. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The fluorine atom, being an ortho, para-director but a deactivator, also influences the regioselectivity. The primary product is the para-substituted isomer due to steric hindrance at the ortho positions.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol (General):
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To a cooled solution of 3-fluorophenol in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.
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Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the reaction mixture.
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Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water or dilute acid.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure 1-(3-Fluoro-5-hydroxyphenyl)ethanone.
Grignard Reaction with 3-Fluoro-5-hydroxybenzonitrile
An alternative and versatile approach involves the use of a Grignard reagent. This method is particularly useful when the corresponding benzonitrile is readily available. The synthesis begins with the protection of the phenolic hydroxyl group of 3-fluoro-5-hydroxybenzonitrile, followed by the reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide). Subsequent acidic workup removes the protecting group and hydrolyzes the intermediate imine to the desired ketone.
Caption: Workflow for Grignard Synthesis.
Experimental Protocol (General):
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Protect the hydroxyl group of 3-fluoro-5-hydroxybenzonitrile using a suitable protecting group (e.g., as a silyl ether).
-
Prepare the methyl Grignard reagent or use a commercially available solution.
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To a solution of the protected benzonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF), add the methyl Grignard reagent dropwise at a low temperature.
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Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by the addition of an acidic solution (e.g., dilute HCl) to facilitate hydrolysis of the imine and removal of the protecting group.
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Extract the product with an organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the final product using column chromatography or recrystallization.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-(3-Fluoro-5-hydroxyphenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and triplets) due to coupling with the fluorine atom and adjacent protons. The chemical shifts will be influenced by the electronic effects of the fluoro, hydroxyl, and acetyl substituents. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The signals for the aromatic carbons directly bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho, meta, and para positions relative to the fluorine atom will exhibit smaller two-, three-, and four-bond couplings, respectively.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ characteristic of the conjugated ketone.
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C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.
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Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
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Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron impact (EI) ionization, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) to give a prominent peak at m/z 139, and the loss of an acetyl group (•COCH₃) resulting in a peak at m/z 111.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-(3-Fluoro-5-hydroxyphenyl)ethanone is primarily dictated by its three functional groups: the ketone, the hydroxyl group, and the fluorinated aromatic ring.
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Ketone Group: The carbonyl group can undergo a wide range of nucleophilic addition and condensation reactions, allowing for the construction of more complex molecular scaffolds.
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Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be readily alkylated or acylated. This provides a convenient attachment point for various side chains, which is a key strategy in modulating the pharmacological properties of a drug candidate.
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Fluorinated Aromatic Ring: The fluorine atom can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.
A significant application of 1-(3-Fluoro-5-hydroxyphenyl)ethanone is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .[4] SERMs are a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic effects. They are used in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.
In the synthesis of certain SERMs, 1-(3-Fluoro-5-hydroxyphenyl)ethanone serves as a key precursor. For instance, it can be utilized in the construction of complex frameworks that mimic the structure of estrogen and interact with the estrogen receptor. A patent for a selective estrogen receptor modulator describes the use of related fluorinated phenyl ethanone derivatives in the synthesis of these therapeutic agents.[5] The hydroxyl group of 1-(3-Fluoro-5-hydroxyphenyl)ethanone is often alkylated with a side chain containing a basic amine, a common pharmacophore in many SERMs that is crucial for their biological activity.
Caption: Role in the synthesis of SERMs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-Fluoro-5-hydroxyphenyl)ethanone. It is important to consult the Safety Data Sheet (SDS) before use.
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Hazards: The compound may cause skin and eye irritation. Inhalation of dust should be avoided.
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Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(3-Fluoro-5-hydroxyphenyl)ethanone is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the development of new pharmaceutical agents. Its unique combination of functional groups provides a robust platform for the construction of complex molecules with tailored biological activities. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and drug discovery endeavors. This guide has provided a comprehensive overview of this important compound, equipping researchers with the knowledge to harness its full potential in the pursuit of novel therapeutics.
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